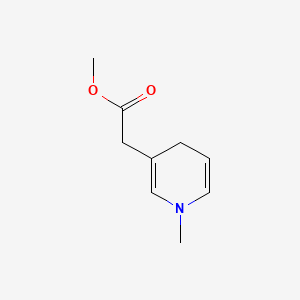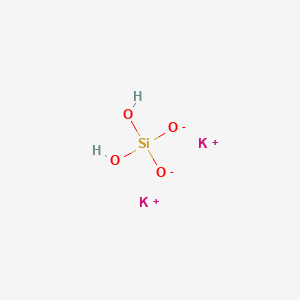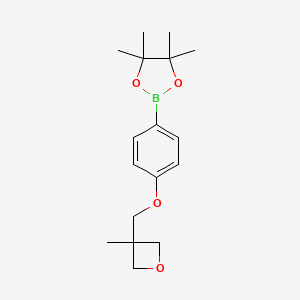
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis reactions due to their unique structure and biological activity. They are widely used in carbon-carbon coupling and carbon-hetero coupling reactions .
Métodos De Preparación
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The structure of the compound is confirmed by techniques such as FTIR, 1H and 13C NMR, and MS . Industrial production methods for boronic acid derivatives often involve similar synthetic routes, ensuring the compound’s stability and purity.
Análisis De Reacciones Químicas
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles. The major products formed are substituted boronic acid derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, leading to different boronic acid derivatives.
Coupling Reactions: The compound is a significant intermediate in Suzuki coupling reactions, forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki coupling reactions.
Biology: Its unique structure and biological activity make it useful in studying biological processes.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic acid derivatives such as:
Phenylboronic Acid: Used in similar coupling reactions but lacks the unique structure of the title compound.
Pinacolborane: Another boronic acid derivative used in organic synthesis but with different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of the oxetane group, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Fórmula molecular |
C17H25BO4 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-6-8-14(9-7-13)20-12-17(5)10-19-11-17/h6-9H,10-12H2,1-5H3 |
Clave InChI |
VNSRZJHLLOEBQX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(COC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


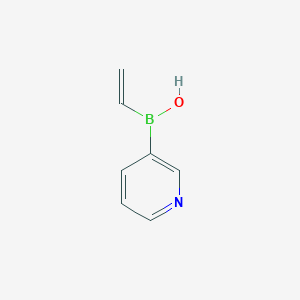
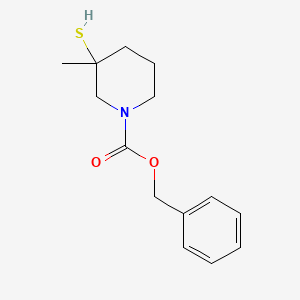
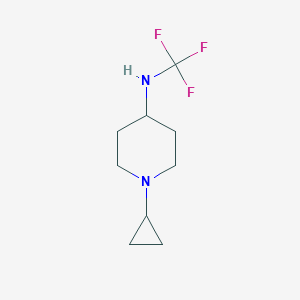
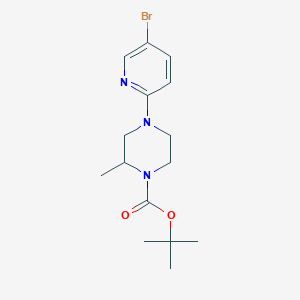
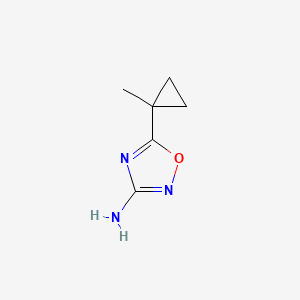
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
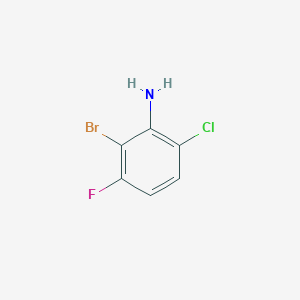
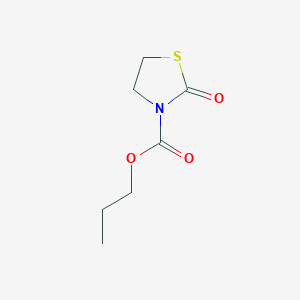
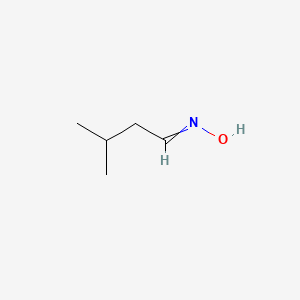
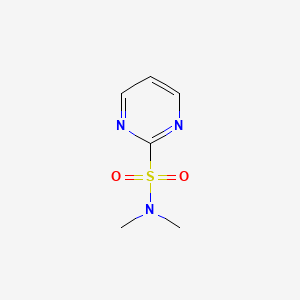
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
